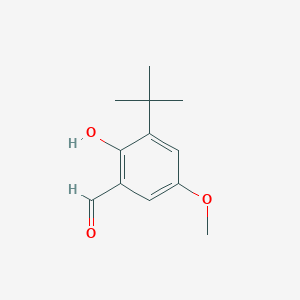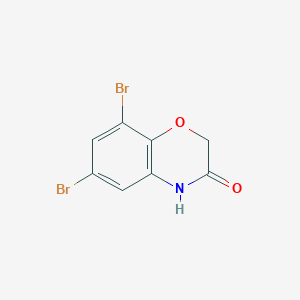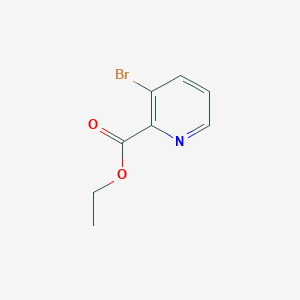
3-tert-Butyl-2-hydroxy-5-méthoxybenzaldéhyde
Vue d'ensemble
Description
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde, also known as MTB, is a synthetic compound that belongs to the class of hydroxybenzaldehydes. It is widely used in the field of scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthèse de précurseurs de radiomarquage
3-tert-Butyl-2-hydroxy-5-méthoxybenzaldéhyde: a été utilisé dans la synthèse de précurseurs de radiomarquage tels que le desméthyl-PBR06 . Ces précurseurs sont essentiels pour créer des composés radiomarqués pouvant être utilisés dans les examens de tomographie par émission de positons (TEP), aidant au diagnostic et à la recherche de diverses maladies.
Études d'électroantennogramme
Ce composé joue un rôle dans les études d'électroantennogramme, en particulier pour comprendre la réponse des insectes comme le charançon du rosier (Otiorhynchus sulcatus F.) aux composés volatils des plantes . De telles études sont essentielles pour développer des stratégies de lutte antiparasitaire et comprendre les interactions insectes-plantes.
Synthèse de ligands de base de Schiff
Le dérivé benzaldéhyde est un matériau de départ clé pour la synthèse de composés tétradentates de base de Schiff . Ces ligands sont largement utilisés en chimie de coordination pour créer des ions métalliques complexes aux propriétés spécifiques, qui trouvent des applications dans la catalyse et la science des matériaux.
Chimie organométallique
En chimie organométallique, This compound peut être impliqué dans des réactions à la position benzylique, qui sont importantes pour créer de nouvelles liaisons carbone-carbone dans la synthèse de molécules organiques complexes .
Synthèse de ligands chiraux
Le composé est utilisé dans la synthèse de ligands chiraux de base de Schiff pour la catalyse énantiosélective . Ces ligands sont essentiels pour produire des substances optiquement actives, qui sont importantes dans les produits pharmaceutiques et les produits agrochimiques.
Préparation de complexes de base de Schiff d'étain
Il sert de précurseur pour les complexes de base de Schiff d'étain avec des analogues de l'histidine . Ces complexes ont des applications potentielles en chimie bioinorganique, notamment en tant que mimétiques d'enzymes et agents thérapeutiques.
Réactions de substitution aromatique
This compound: peut subir diverses réactions de substitution aromatique, qui sont des processus fondamentaux en synthèse organique, conduisant à une large gamme de dérivés aux applications diverses .
Développement de réactifs analytiques
Enfin, ce dérivé benzaldéhyde peut être utilisé pour développer des réactifs analytiques. Ses groupes fonctionnels spécifiques le rendent approprié pour former des complexes avec certains analytes, qui peuvent être utilisés dans des dosages colorimétriques ou comme étalons dans des analyses chromatographiques .
Mécanisme D'action
Target of Action
The primary targets of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde are currently unknown. The compound is structurally related to 3,5-di-t-butylcatechol (DTCAT), which is known to interact with the rat skeletal muscle ryanodine receptor Ca2+ channel (RyRC) . .
Mode of Action
Benzylic compounds typically react via sn1 or sn2 pathways . The compound’s hydroxy and methoxy groups may also participate
Propriétés
IUPAC Name |
3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)10-6-9(15-4)5-8(7-13)11(10)14/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOBIHUVDDETHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437506 | |
| Record name | 3-t-butyl-5-methoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123013-13-8 | |
| Record name | 3-t-butyl-5-methoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)



![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)
![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)





